6-Bromo-4-methoxy-3-(1H)indazole carboxylic acid

CAS No.: 887568-75-4

Cat. No.: VC8308174

Molecular Formula: C9H7BrN2O3

Molecular Weight: 271.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887568-75-4 |

|---|---|

| Molecular Formula | C9H7BrN2O3 |

| Molecular Weight | 271.07 g/mol |

| IUPAC Name | 6-bromo-4-methoxy-1H-indazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H7BrN2O3/c1-15-6-3-4(10)2-5-7(6)8(9(13)14)12-11-5/h2-3H,1H3,(H,11,12)(H,13,14) |

| Standard InChI Key | BWHFPBGFHYUGTB-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC2=C1C(=NN2)C(=O)O)Br |

| Canonical SMILES | COC1=CC(=CC2=C1C(=NN2)C(=O)O)Br |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

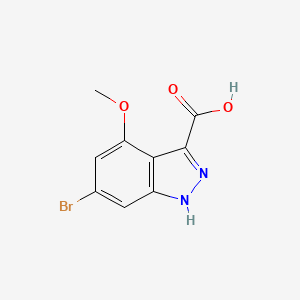

The indazole scaffold consists of a bicyclic structure featuring a benzene ring fused to a pyrazole ring, with nitrogen atoms at positions 1 and 2. In 6-Bromo-4-methoxy-3-(1H)indazole carboxylic acid, substitutions occur at three distinct positions:

-

Position 3: Carboxylic acid (-COOH) group, enabling hydrogen bonding and salt formation.

-

Position 4: Methoxy (-OCH₃) group, contributing to electron-donating effects and steric bulk.

-

Position 6: Bromine atom, providing a site for cross-coupling reactions and influencing lipophilicity .

The IUPAC name, 6-bromo-4-methoxy-1H-indazole-3-carboxylic acid, reflects this substitution pattern. The "1H" designation indicates the tautomeric form where the hydrogen resides on the nitrogen at position 1 .

Spectroscopic Characteristics

While explicit spectroscopic data (e.g., NMR, IR) were unavailable in the reviewed sources, the molecular formula C₉H₇BrN₂O₃ permits predictions:

-

Mass spectrometry: The exact mass of 269.963989 Da corresponds to the primary molecular ion peak .

-

UV-Vis: Conjugation across the indazole ring and carboxylic acid group likely produces absorption maxima in the 250–300 nm range.

Physicochemical Properties

Key Physical Parameters

| Property | Value |

|---|---|

| Molecular Weight | 271.068 g/mol |

| Density | 1.8 ± 0.1 g/cm³ |

| Boiling Point | 505.4 ± 45.0 °C |

| Flash Point | 259.4 ± 28.7 °C |

| LogP | 2.10 |

| Polar Surface Area | 75.21 Ų |

| Vapor Pressure | 0.0 ± 1.4 mmHg (25°C) |

The compound’s moderate lipophilicity (LogP 2.10) and high boiling point suggest stability under standard laboratory conditions, though its low vapor pressure limits volatility .

Solubility and Stability

-

Aqueous solubility: Limited due to the hydrophobic indazole core, though the carboxylic acid may enhance solubility in basic media via deprotonation.

-

Thermal stability: The high boiling point (505°C) implies decomposition rather than evaporation at elevated temperatures .

Synthesis and Reactivity

Reactivity Profile

The compound’s three functional groups enable diverse transformations:

Bromine at C6:

-

Participates in Suzuki-Miyaura cross-coupling with boronic acids to form biaryl structures .

-

Undergoes Buchwald-Hartwig amination for C-N bond formation.

Methoxy group at C4:

-

Resists electrophilic substitution due to electron-donating effects but may undergo demethylation under strong acids (e.g., HBr/AcOH).

Carboxylic acid at C3:

-

Forms amides with amines via activation reagents (e.g., EDC/HOBt).

-

Reduces to alcohol derivatives using LiAlH₄.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume